molecular formula C10H9N5O3 B6119891 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B6119891
M. Wt: 247.21 g/mol
InChI Key: ITWKTZGTATUAQV-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, also known as AOHC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AOHC belongs to the class of oxadiazole derivatives, which have been reported to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has also been reported to exhibit anti-angiogenic activity, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been reported to possess other biochemical and physiological effects. Studies have shown that 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide exhibits antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide in various disease models.

Future Directions

There are several future directions for research on 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. Another area of research is the investigation of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide's potential use in combination with other chemotherapeutic agents to enhance its antitumor effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide can be achieved through various methods, including the reaction of 2-hydroxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified and characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4-amino-N'-(2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-amino-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c11-9-8(14-18-15-9)10(17)13-12-5-6-3-1-2-4-7(6)16/h1-5,16H,(H2,11,15)(H,13,17)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWKTZGTATUAQV-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N'-[(E)-(2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

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